1-Ethynyl-4-propoxybenzene
Overview
Description
1-Ethynyl-4-propoxybenzene is an organic compound with the chemical formula C₁₁H₁₂O. It is a yellowish liquid with a sweet odor and is commonly used in various fields such as medical, environmental, and industrial research.
Scientific Research Applications
1-Ethynyl-4-propoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact interaction of 1-Ethynyl-4-propoxybenzene with its targets and the resulting changes are subject to further investigation.
Biochemical Analysis
Biochemical Properties
1-Ethynyl-4-propoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as CYP1A2 and CYP2D6, which are part of the cytochrome P450 family . These interactions can lead to the inhibition of these enzymes, affecting the metabolism of other compounds. Additionally, this compound has been noted to have high gastrointestinal absorption and blood-brain barrier permeability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been shown to inhibit certain signaling pathways, leading to altered cellular metabolism and gene expression patterns . These changes can impact cellular growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. This compound is known to inhibit enzymes such as CYP1A2 and CYP2D6, which play crucial roles in drug metabolism . The inhibition of these enzymes can result in altered metabolic pathways and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to affect cellular function, leading to changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, but at higher doses, it can cause significant adverse effects . These effects include alterations in liver enzyme activity, changes in metabolic pathways, and potential toxicity to various organs. It is crucial to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can further participate in different biochemical reactions. The compound’s influence on metabolic flux and metabolite levels is significant, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high blood-brain barrier permeability allows it to accumulate in the brain, potentially affecting neurological functions. The compound’s distribution is influenced by its lipophilicity, which facilitates its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with enzymes and other biomolecules involved in metabolic processes. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propoxybenzene can be synthesized through the reaction of 4-propoxybenzaldehyde with ethynylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-propoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated benzene derivatives.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-ethynyl-4-propoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h2,5-8H,3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZRVMAECEGMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379397 | |
Record name | 1-ethynyl-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-97-2 | |
Record name | 1-ethynyl-4-propoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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